Hydroxy dabrafenib
Overview
Description
Hydroxy Dabrafenib is a major metabolite of Dabrafenib . Dabrafenib is a potent and selective inhibitor of BRAF-mutant kinase . It is used alone or in combination with trametinib to treat certain types of melanoma, non-small cell lung cancer, and thyroid cancer .
Synthesis Analysis
Dabrafenib is primarily metabolized by cytochrome P450 (CYP) 3A4 and CYP2C8 to form Hydroxy Dabrafenib . Hydroxy Dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine .Chemical Reactions Analysis
The main elimination route of Dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . Among the three major metabolites identified, Hydroxy Dabrafenib appears to contribute to the pharmacological activity .Physical And Chemical Properties Analysis
The absolute oral bioavailability (F) of Dabrafenib is 95% . Dabrafenib shows a time-dependent increase in apparent clearance (CL/F) following multiple doses, which is likely due to induction of its own metabolism through CYP3A4 . Steady state is reached only after 14 days of daily dose administration .Scientific Research Applications
Pharmacokinetics and Metabolism
Population Pharmacokinetics : Dabrafenib, including its metabolite hydroxy-dabrafenib, has been studied for its pharmacokinetics in patients with BRAF V600E mutation-positive melanoma. These studies reveal that dabrafenib's pharmacokinetics are adequately described by non-inducible and inducible apparent clearance, with changes over time and relevant covariates characterized (Ouellet et al., 2014).
Metabolism and Excretion : Hydroxy-dabrafenib, as a primary metabolite of dabrafenib, undergoes further oxidation and plays a significant role in the elimination of dabrafenib via oxidative metabolism and biliary excretion (Bershas et al., 2013).
Drug-Drug Interaction Potential : The interaction potential of dabrafenib and its major metabolites, including hydroxy-dabrafenib, has been investigated, revealing the risk of transporter-mediated drug-drug interactions (Ellens et al., 2017).
Clinical Efficacy and Monitoring
Efficacy in Melanoma Treatment : Hydroxy-dabrafenib, as part of the combined treatment with dabrafenib and trametinib, has shown effectiveness in treating patients with BRAF-mutated metastatic melanoma, highlighting the importance of monitoring its plasma concentration for toxicity and efficacy (Balakirouchenane et al., 2020).
Monitoring in Serum and Capillary Blood : Studies have explored the feasibility of monitoring dabrafenib and hydroxy-dabrafenib in serum and self-sampled capillary blood, demonstrating the potential for at-home sampling and aiding in dose modification decisions (Isberner et al., 2022).
Role in Personalized Medicine
Tumor Genetic Analysis : Research has been conducted on the genetic markers associated with response and progression-free survival in patients treated with dabrafenib, including the role of hydroxy-dabrafenib. This emphasizes the significance of considering these markers in the design and interpretation of future trials (Nathanson et al., 2013).
BRAF Mutant Cancers : The combination of dabrafenib, trametinib, and hydroxychloroquine in treating BRAF V600-mutant melanoma patients has been evaluated, showing potential in targeting autophagy in these cancers (Amaravadi, 2022).
Safety And Hazards
properties
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O3S2/c1-23(2,11-32)21-30-18(19(35-21)16-9-10-28-22(27)29-16)12-5-3-8-15(17(12)26)31-36(33,34)20-13(24)6-4-7-14(20)25/h3-10,31-32H,11H2,1-2H3,(H2,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORVRVRUPDXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy dabrafenib | |
CAS RN |
1195767-77-1 | |
Record name | Hydroxy dabrafenib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195767771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXY DABRAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N549WYF8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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